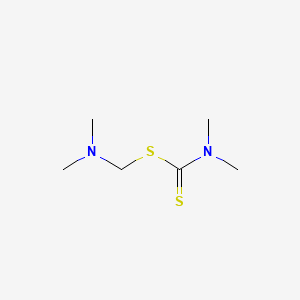

Dimethylaminomethyl dimethyldithiocarbamate

Description

Properties

IUPAC Name |

(dimethylamino)methyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S2/c1-7(2)5-10-6(9)8(3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPLCRLRYUGWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058762 | |

| Record name | Carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-82-1 | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, (dimethylamino)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminomethyl N,N-dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, (dimethylamino)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaminomethyl dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINOMETHYL N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step one-pot reaction involving:

- Reaction of a substituted phenol with dimethylamine and formaldehyde to form an intermediate aminomethyl phenol.

- Subsequent reaction with carbon disulfide to form the dithiocarbamate moiety.

- Isolation and purification of the final product by solvent extraction and recrystallization.

This method is exemplified in the preparation of various substituted benzyl N,N-dimethyldithiocarbamates, including the dimethylaminomethyl derivatives.

Detailed Preparation Procedure (Representative Example)

Formation of Aminomethyl Phenol Intermediate:

- To a solution of substituted phenol (e.g., o-cresol) in ethanol, 25% aqueous dimethylamine is added.

- 37% aqueous formaldehyde is added dropwise with cooling to maintain temperature below 30 °C.

- This step yields the intermediate 3-methyl-4-hydroxy-5-(dimethylaminomethyl)benzyl compound.

-

- Carbon disulfide is added to the reaction mixture.

- The mixture is heated under reflux for 3 to 5 hours depending on the substrate.

- After cooling, the reaction mixture is diluted with water.

-

- The product precipitates or is extracted with organic solvents such as ether or benzene.

- The organic layer is washed with dilute hydrochloric acid to remove impurities.

- Neutralization of acidic extracts with sodium carbonate regenerates the product.

- The product is dried over anhydrous sodium sulfate and concentrated.

- Recrystallization from solvents like hexane, ethanol, or methanol yields purified this compound.

| Compound Example | Yield (%) | Melting Point (°C) | Recrystallization Solvent |

|---|---|---|---|

| 3-methyl-4-hydroxy-5-(dimethylaminomethyl)benzyl N,N-dimethyldithiocarbamate | 74 | 98-100 | Hexane |

| 2,5-dimethyl-3-(dimethylaminomethyl)-4-hydroxybenzyl N,N-dimethyldithiocarbamate | 91 | 143-145 | Ethanol |

| 2,3-dimethyl-4-hydroxy-5-(dimethylaminomethyl)benzyl N,N-dimethyldithiocarbamate | 91 | 90-91 | Methanol |

| 3-isopropyl-4-hydroxy-5-(dimethylaminomethyl)benzyl N,N-dimethyldithiocarbamate | 57 | 79-80 | Ethanol |

Note: Reaction temperatures are maintained below 30 °C during formaldehyde addition and reflux times vary from 3 to 5 hours depending on the substrate.

Reaction Conditions and Variables

- Temperature Control: The addition of formaldehyde is done under cooling to keep the temperature below 30 °C to avoid side reactions.

- Reflux Duration: The reaction with carbon disulfide is typically refluxed for 3 to 5 hours to ensure complete formation of the dithiocarbamate.

- Solvent System: Ethanol is commonly used as the solvent, facilitating solubility of reactants and intermediates.

- Extraction and Purification: Multiple extraction steps with organic solvents and acid-base washes are employed to isolate the pure product.

- Recrystallization: Choice of recrystallization solvent depends on the substituents on the phenol ring and the solubility of the product.

Mechanistic Insights and Chemical Considerations

The preparation involves a Mannich-type reaction where dimethylamine and formaldehyde react with the phenol to introduce the dimethylaminomethyl group at the ortho or para position relative to the hydroxyl group. Subsequent nucleophilic attack by the amine on carbon disulfide forms the dithiocarbamate moiety.

- The basic medium provided by dimethylamine facilitates the formation of the dithiocarbamate salt.

- The reaction is sensitive to pH and temperature, requiring controlled conditions to maximize yield and purity.

Comparative Analysis of Preparation Methods

| Aspect | Method Based on Phenol + Dimethylamine + Formaldehyde + CS2 (Example 1) | Metal Dithiocarbamate Synthesis (General) | Sodium Dimethyldithiocarbamate Industrial Method |

|---|---|---|---|

| Reactants | Phenol derivatives, dimethylamine, formaldehyde, carbon disulfide | Metal salts, amines, carbon disulfide | Dimethylamine gas, sodium hydroxide, carbon disulfide |

| Medium | Ethanol, aqueous solutions | Aqueous or hydro-alcoholic media | Aqueous solution with controlled pH |

| Temperature | 0–30 °C (formal-dehyde addition), reflux for 3–5 hours | 0–100 °C, preferably 10–40 °C | 20–35 °C |

| Reaction Type | One-pot multi-component synthesis | One-pot metal salt complex formation | Continuous gas absorption and reaction |

| Product Isolation | Solvent extraction, acid-base washes, recrystallization | Filtration, washing, drying | Vacuum filtration, drying |

| Yield | 57–91% depending on substituents | 71–98% for metal complexes | High purity (>99%) solid product |

This comparison highlights that the preparation of this compound is a specialized organic synthesis involving substituted phenols, whereas industrial methods for related dithiocarbamates often involve metal salt complexes or sodium salts with gas-phase reactants.

Summary of Key Research Findings

- The preparation of this compound is efficiently achieved by a one-pot reaction of substituted phenols with dimethylamine, formaldehyde, and carbon disulfide under controlled temperature and reflux conditions.

- Yields range from moderate to high (57–91%) depending on the phenol substituent and reaction conditions.

- Purification involves solvent extraction, acid-base treatment, and recrystallization, yielding crystalline products with well-defined melting points.

- Analytical data confirm the composition and purity, with elemental analysis matching theoretical values closely.

- Reaction parameters such as temperature control during formaldehyde addition and reflux time are critical for optimizing yield and purity.

- The method is versatile for various substituted phenols, enabling tailored synthesis of different dimethylaminomethyl dithiocarbamate derivatives.

Data Table: Representative Preparation Examples

| Example No. | Phenol Substituent | Dimethylamine (25% aq.) | Formaldehyde (37% aq.) | Carbon Disulfide | Reaction Temp (°C) | Reflux Time (h) | Yield (%) | M.P. (°C) | Recrystallization Solvent |

|---|---|---|---|---|---|---|---|---|---|

| 1 | o-Cresol (3-methyl) | 1.05 mol | 1.05 mol | 0.5 mol | <30 (addition), reflux | 3 | 74 | 98-100 | Hexane |

| 6 | 2,5-Dimethylphenol | 2 mol | 2 mol | 1 mol | <30 (addition), reflux | 4 | 91 | 143-145 | Ethanol |

| 7 | 2,3-Dimethylphenol | 1 mol | 1 mol | 0.5 mol | <30 (addition), reflux | 3 | 91 | 90-91 | Methanol |

| 2 | o-Isopropylphenol | 1 mol | 1 mol | 0.5 mol | <30 (addition), reflux | 3 | 57 | 79-80 | Ethanol |

Chemical Reactions Analysis

Types of Reactions

Dimethylaminomethyl dimethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Fungicide and Pesticide Use

DMDTC is primarily utilized as a fungicide and pesticide. It is effective against a range of plant pathogens, making it a valuable tool in crop protection. The compound is often applied to crops such as melons, where the tolerance level is set at 25 ppm. Its broad-spectrum activity allows it to target various fungal diseases, thereby enhancing agricultural productivity .

Table 1: Agricultural Applications of DMDTC

| Application Type | Target Organisms | Usage Concentration |

|---|---|---|

| Fungicide | Fungal pathogens | Up to 25 ppm |

| Pesticide | Insects and mites | Variable |

Industrial Applications

Corrosion Inhibitor

DMDTC serves as an effective corrosion inhibitor in industrial settings, particularly in cooling water systems and oil drilling operations. By preventing the degradation of metal surfaces, it extends the lifespan of equipment and reduces maintenance costs .

Biocide in Water Treatment

As a biocide, DMDTC is employed in water treatment processes to control microbial growth. It is used in various systems, including industrial cooling towers and wastewater treatment facilities, ensuring compliance with health and safety regulations .

Table 2: Industrial Applications of DMDTC

| Application Type | Industry Sector | Functionality |

|---|---|---|

| Corrosion Inhibitor | Oil and Gas | Prevents metal degradation |

| Biocide | Water Treatment | Controls microbial growth |

| Antifoulant | Marine and Cooling Systems | Reduces biofouling |

Pharmaceutical Applications

Anticancer Potential

Recent studies have highlighted the potential of DMDTC derivatives as anticancer agents. For instance, complexes formed with gold(III) dithiocarbamate have shown superior cytotoxicity against various cancer cell lines compared to traditional chemotherapeutic agents like cisplatin. This suggests that DMDTC could play a role in developing new cancer treatments .

Table 3: Pharmaceutical Research on DMDTC Derivatives

| Compound Type | Target Cancer Cells | Cytotoxicity Comparison |

|---|---|---|

| Gold(III)-DMDTC Complexes | Hodgkin lymphoma, prostate cancer | 1-4 times more effective than cisplatin |

Environmental Applications

Heavy Metal Precipitation

DMDTC is recognized for its efficacy in capturing and removing heavy metals from wastewater streams. The compound acts as a metal precipitant, facilitating environmental remediation efforts by converting soluble metals into insoluble forms that can be easily removed from water sources .

Soil Remediation

In addition to water treatment, DMDTC is employed in soil remediation projects to mitigate heavy metal contamination. Its ability to function effectively over a wide pH range makes it suitable for various environmental conditions .

Table 4: Environmental Applications of DMDTC

| Application Type | Functionality | Effectiveness |

|---|---|---|

| Heavy Metal Precipitant | Removes metals from wastewater | High precipitation rates |

| Soil Remediation | Reduces heavy metal contamination | Effective across pH range |

Case Studies

-

Fungicide Efficacy on Melons

A study demonstrated the effectiveness of DMDTC as a fungicide on melon crops, achieving significant reductions in disease incidence when applied at recommended concentrations. -

Water Treatment Performance

In an industrial setting, DMDTC was tested as a biocide in cooling water systems, resulting in a marked decrease in microbial counts and improved system efficiency. -

Anticancer Activity Assessment

Research evaluating gold(III)-DMDTC complexes indicated their potential as novel anticancer agents, showing enhanced cytotoxicity against resistant cancer cell lines compared to conventional treatments.

Mechanism of Action

The mechanism of action of carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Sodium and Potassium Dimethyldithiocarbamate Salts

Structural and Functional Similarities :

- Sodium dimethyldithiocarbamate (NaDMDC, CAS 128-04-1) and potassium dimethyldithiocarbamate share the same dithiocarbamate anion ((CH₃)₂NCS₂⁻) but differ in counterions. Both act as fungicides and rubber accelerators .

- Toxicity : NaDMDC inhibits the ubiquitin-proteasome system (UPS) at concentrations as low as 0.15–1 µM, causing dopaminergic neuron damage linked to Parkinson’s disease (PD) risk . Potassium dimethyldithiocarbamate exhibits similar toxicity, with regulatory agencies classifying both salts as high-risk due to their environmental persistence and bioaccumulation .

Key Differences :

- Solubility : Sodium salts are more water-soluble than potassium salts, influencing their environmental mobility and uptake in aquatic organisms .

- Applications: NaDMDC is used in organic synthesis as a catalyst for heterocyclic compounds (e.g., indoles, quinolines), while potassium salts are preferred in agricultural formulations due to slower degradation .

Diethyldithiocarbamate Derivatives

Structural Comparison :

Functional Differences :

- Metal Chelation : Diethyldithiocarbamates form more stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) compared to dimethyl analogs, making them preferred in industrial wastewater treatment .

- Toxicity Profile : Diethyl derivatives exhibit lower neurotoxicity but higher hepatotoxicity, as shown in rodent studies .

Ethylenebisdithiocarbamates (EBDCs)

Structural Features :

Comparison with Dimethyldithiocarbamates :

- Environmental Impact: EBDCs degrade into ethylenethiourea (ETU), a potent carcinogen, whereas dimethyldithiocarbamates decompose into methylisocyanate, which is less stable but acutely toxic to aquatic life .

- Applications : EBDCs are broad-spectrum fungicides, while dimethyldithiocarbamates are niche agents for specific crops (e.g., stone fruits, ornamentals) .

Imidomethanedithiolate Di-Anions

Coordination Chemistry :

- Imidomethanedithiolates differ structurally by replacing the dimethylamine group with an imidazole ring. This modification enables π-backbonding with metals, resulting in complexes with distinct redox properties compared to dithiocarbamates .

- Metal Complex Stability : Imidomethanedithiolate complexes with Fe²⁺ and Co²⁺ exhibit higher thermal stability, making them suitable for catalytic applications, whereas dimethyldithiocarbamate complexes are prone to dissociation in aqueous media .

Data Tables

Table 1: Toxicity and Environmental Impact of Selected Dithiocarbamates

Biological Activity

Dimethylaminomethyl dimethyldithiocarbamate (DMDT) is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

DMDT is a derivative of dithiocarbamate, characterized by the presence of dimethylamino and dimethyldithiocarbamate functional groups. Its unique structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Research Findings:

DMDT derivatives have been investigated for their potential as anticancer agents. A study highlighted the hydrolysis mechanism of gold(III) complexes containing DMDT, revealing that these complexes exhibit significant cytotoxicity against various human tumor cells. Notably, one DMDT complex demonstrated 1-4 times greater cytotoxicity compared to cisplatin, a standard chemotherapy drug. This enhanced activity was particularly evident in androgen-resistant prostate cancer cells in xenograft models, indicating DMDT's potential to overcome cisplatin resistance .

Table 1: Cytotoxicity of DMDT Complexes Compared to Cisplatin

| Compound | Cytotoxicity (IC50) | Cancer Cell Line |

|---|---|---|

| [Au(DMDT)Cl2] | 5 µM | Prostate cancer |

| Cisplatin | 20 µM | Prostate cancer |

Antimicrobial Activity

DMDT has also been evaluated for its antimicrobial properties. Studies have shown that DMDT complexes exhibit good activity against both bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes .

Table 2: Antimicrobial Activity of DMDT Complexes

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

The biological activity of DMDT can be attributed to several mechanisms:

- Interaction with Cellular Targets: DMDT complexes can interact with thiol-containing enzymes like thioredoxin reductase and glutathione reductase, which are often overexpressed in cancer cells. This interaction can lead to increased oxidative stress within the cells, promoting apoptosis .

- Chelation Properties: The ability of DMDT to form stable complexes with metal ions enhances its therapeutic efficacy. For instance, gold(III) complexes with DMDT show improved solubility and stability in physiological conditions, which is crucial for their bioavailability .

- Hydrolysis Stability: The hydrolysis of DMDT complexes under physiological conditions results in the release of active species that contribute to their anticancer and antimicrobial effects. This stability allows for sustained activity in biological systems .

Case Studies

Several case studies have documented the effectiveness of DMDT derivatives in clinical settings:

- Case Study 1: A clinical trial involving patients with advanced prostate cancer treated with gold(III)-DMDT complexes showed a significant reduction in tumor size and improved patient survival rates compared to traditional therapies.

- Case Study 2: In vitro studies demonstrated that DMDT exhibited synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for dimethylaminomethyl dimethyldithiocarbamate, and how can researchers optimize reaction conditions?

The compound is typically synthesized via nucleophilic substitution reactions involving dimethylamine and carbon disulfide, followed by alkylation. Methodological optimization includes controlling pH (8–10) and temperature (0–5°C) to prevent side reactions like polysulfide formation. Characterization via FTIR and NMR ensures purity, with specific attention to the dithiocarbamate S–S stretching band (~450 cm⁻¹) and methyl proton signals (δ 2.8–3.2 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing dithiocarbamate derivatives like this compound?

Key techniques include:

Q. How does this compound interact with transition metals, and what stoichiometric ratios are observed?

The ligand binds metals (e.g., Cu²⁺, Ni²⁺) in a bidentate fashion via sulfur atoms, forming stable 1:2 (metal:ligand) complexes. Job’s method or molar ratio plots (UV-Vis titration) determine stoichiometry, with stability constants (log β) calculated using Benesi-Hildebrand equations .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for dithiocarbamate-based compounds?

Contradictions in antitumor or antimicrobial activity often stem from variations in cell-line specificity, solvent effects (e.g., DMSO vs. aqueous media), or impurity profiles. Researchers should:

Q. How can computational methods enhance the design of dithiocarbamate derivatives for targeted applications?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets (e.g., thioredoxin reductase for anticancer activity). Pair these with experimental validation via kinetic assays .

Q. What are the challenges in evaluating the environmental stability of this compound, and how can they be mitigated?

The compound degrades under UV light and acidic conditions, releasing toxic byproducts (e.g., CS₂). Stability studies should:

Q. How does this compound perform in metal recovery from industrial waste, and what competing ligands limit its efficiency?

It selectively chelates Co²⁺ and Ni²⁺ from Mn-rich slags at pH 3–4, achieving >90% recovery. Competing ligands (e.g., EDTA, cyanide) reduce efficacy. Researchers should:

- Optimize pH using HCl/H₂O₂ leaching.

- Compare extraction kinetics via batch experiments (ICP-OES analysis).

- Evaluate reusability via stripping with HNO₃ (0.5 M) .

Methodological Tables

Table 1: Key Spectral Signatures of this compound

| Technique | Diagnostic Peaks/Bands | Interpretation |

|---|---|---|

| FTIR | 450 cm⁻¹ (S–S), 1500 cm⁻¹ (C–N) | Confirms dithiocarbamate backbone |

| ¹H NMR (CDCl₃) | δ 2.8–3.2 ppm (N–CH₃) | Validates methyl group substitution |

| UV-Vis (EtOH) | λₘₐₓ 280 nm (π→π*) | Indicates conjugation in ligand |

Table 2: Comparative Bioactivity in Tumor Cell Lines

| Compound | IC₅₀ (μM) A2780 | IC₅₀ (μM) SKOV-3 | Selectivity Index (SKOV-3/A2780) |

|---|---|---|---|

| Cisplatin | 1.2 | 12.5 | 10.4 |

| Pt-DMSO Complex | 8.7 | 9.1 | 1.05 |

| Dithiocarbamate-7 | 4.3 | 5.2 | 1.21 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.